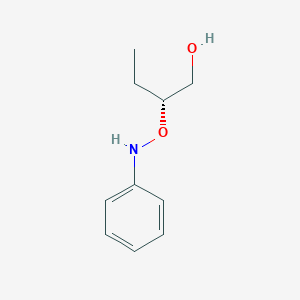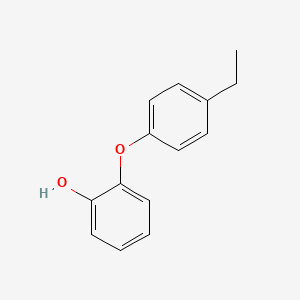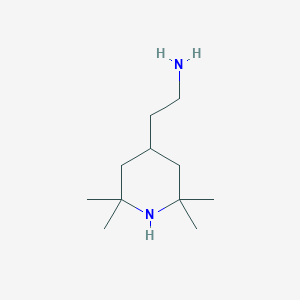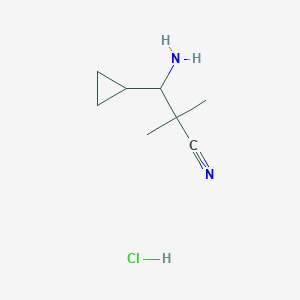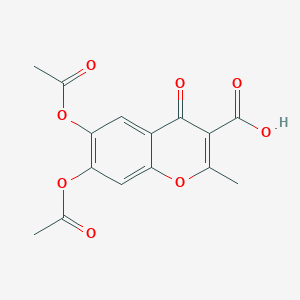
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid
Descripción general
Descripción
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This particular compound is characterized by its two acetoxy groups at positions 6 and 7, a methyl group at position 2, a keto group at position 4, and a carboxylic acid group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by functional group modifications. For instance, the synthesis may begin with the condensation of salicylaldehyde and ethyl acetoacetate in the presence of a base to form the chromene skeleton. Subsequent acetylation of the hydroxyl groups at positions 6 and 7 using acetic anhydride and a catalyst like pyridine yields the diacetoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy groups under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive chromenes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s acetoxy groups and carboxylic acid moiety enable it to form hydrogen bonds and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Similar structure but with different substitution patterns, leading to distinct chemical properties.
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: Contains a hydroxyl group instead of acetoxy groups, affecting its reactivity and biological activity.
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Another derivative with methyl groups at positions 6 and 7, influencing its chemical behavior.
Uniqueness
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of acetoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
93244-07-6 |
|---|---|
Fórmula molecular |
C15H12O8 |
Peso molecular |
320.25 g/mol |
Nombre IUPAC |
6,7-diacetyloxy-2-methyl-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C15H12O8/c1-6-13(15(19)20)14(18)9-4-11(22-7(2)16)12(23-8(3)17)5-10(9)21-6/h4-5H,1-3H3,(H,19,20) |
Clave InChI |
HCWFUHFHEQGIIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC(=C(C=C2O1)OC(=O)C)OC(=O)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8677584.png)
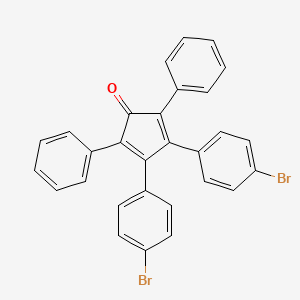
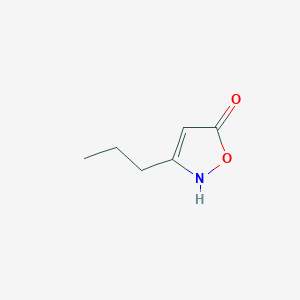
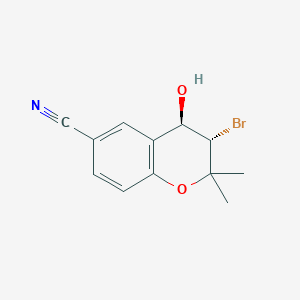
![N-[(3-aminophenyl)methyl]-2,3-dimethylaniline](/img/structure/B8677626.png)
![N-{2-[(2-Methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B8677634.png)
![1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone](/img/structure/B8677641.png)
![2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B8677649.png)

